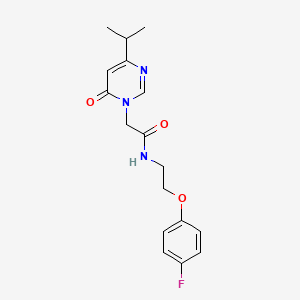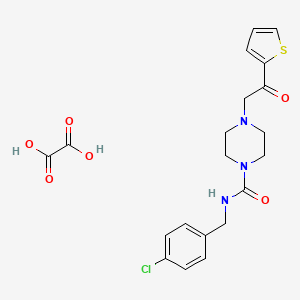
N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as FE-6, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FE-6 is a small molecule that is synthesized in the laboratory using specific methods.
Aplicaciones Científicas De Investigación
Radiosynthesis for PET Imaging
The compound has been utilized in the synthesis of selective radioligands for positron emission tomography (PET) imaging. A study by (Dollé et al., 2008) details the radiosynthesis of [18F]PBR111, which includes derivatives of this compound for imaging the translocator protein (18 kDa) using PET. This application is significant in neurology and oncology for visualizing inflammation and tumor environments.
Herbicidal Activity
The compound has been involved in the synthesis and evaluation of herbicidal activities. (Wu et al., 2011) synthesized derivatives of this compound, demonstrating significant herbicidal activities against dicotyledonous weeds. This suggests potential agricultural applications for managing weed growth.
Antimalarial Drug Synthesis
In the context of antimalarial drug development, derivatives of this compound have been used as intermediates. A study by (Magadum & Yadav, 2018) shows the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs.
Antitumor Agents
Research has explored the synthesis of compounds with this structure for potential antitumor applications. (Gangjee et al., 2009) synthesized analogues as dual inhibitors for thymidylate synthase and dihydrofolate reductase, indicating potential use in cancer therapy.
Fluorescence and Chemosensors
Derivatives of this compound have been developed for fluorescence applications and as chemosensors. (Hong et al., 2012) developed fluoroionophores based on diamine-salicylaldehyde derivatives, useful in metal ion sensing and fluorescence imaging.
Molecular Docking and Pharmacological Analysis
The compound has been subject to molecular docking studies and pharmacological evaluations. For instance, (Sharma et al., 2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting specific receptors.
Enzyme Inhibition and Antibacterial Agents
Studies like (Zurenko et al., 1996) have investigated derivatives of this compound as enzyme inhibitors and antibacterial agents. The oxazolidinone analogs demonstrated potent in vitro antibacterial activities against various pathogens.
Cellular Imaging
The compound has applications in cellular imaging. (Park et al., 2015) synthesized a chemosensor for Zn2+ concentrations, indicating its utility in biological and aqueous samples for monitoring specific ions.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-12(2)15-9-17(23)21(11-20-15)10-16(22)19-7-8-24-14-5-3-13(18)4-6-14/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDZWEAFTFJMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenoxy)ethyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)


![2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2690270.png)



![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-(3-pyridinyl)-1H-pyrrole-3-carboxylic acid](/img/structure/B2690277.png)

![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690281.png)
![2-Amino-3-[(naphthalen-1-ylmethyl)sulfanyl]propanoic acid](/img/structure/B2690282.png)